Scyliorhinin II is a peptide belonging to the tachykinin family, recognized for its selective agonistic activity on the neurokinin-3 receptor. This compound exhibits significant biological relevance, particularly in neuropharmacology, due to its interaction with neurokinin receptors, which are implicated in various physiological processes, including pain modulation and neurogenic inflammation. The compound has garnered attention for its potential therapeutic applications in disorders related to the neurokinin system.
Scyliorhinin II was originally isolated from the dogfish shark (Scyliorhinus canicula) and is part of a broader group of tachykinins derived from various species. The structural characteristics of Scyliorhinin II make it a subject of interest in both biochemical research and pharmaceutical development.
Scyliorhinin II is classified as a peptide hormone and falls under the category of tachykinins. It is specifically noted for its selective action on the neurokinin-3 receptor, distinguishing it from other tachykinins that may interact with multiple receptor subtypes.
The synthesis of Scyliorhinin II typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis often utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which facilitates the protection and deprotection of amino groups during the assembly process.
The molecular structure of Scyliorhinin II consists of a sequence of amino acids that form a specific three-dimensional conformation essential for its biological activity. The peptide's conformation can be influenced by solvent conditions, such as in dimethyl sulfoxide (DMSO) or aqueous environments.
Scyliorhinin II can undergo various chemical reactions typical of peptides, including hydrolysis and oxidation. These reactions can affect its stability and activity.
Scyliorhinin II acts primarily as an agonist at the neurokinin-3 receptor. Upon binding, it activates intracellular signaling cascades that lead to various physiological effects.
Scyliorhinin II is primarily utilized in research focused on neuropharmacology and receptor biology. Its applications include:
Scyliorhinus canicula (Linnaeus, 1758), commonly termed the small-spotted catshark or lesser spotted dogfish, belongs to the family Scyliorhinidae within the order Carcharhiniformes. This family represents the most diverse lineage of sharks, with 16 currently recognized species in the genus Scyliorhinus [1]. S. canicula inhabits the northeast Atlantic Ocean and Mediterranean Sea, ranging from Norway to Senegal across continental shelves and upper slopes (10–400 m depth). It demonstrates a strong preference for sandy, gravelly, or muddy benthic environments where it employs camouflage and nocturnal activity patterns for foraging [5]. As a small-bodied shark (max length: 100 cm; max weight: 1.32 kg), it fills an ecological niche as a mesopredator, feeding primarily on crustaceans, mollusks, polychaete worms, and small teleost fish [5] [7]. Its oviparous reproductive strategy involves depositing keratinous egg cases ("mermaid's purses") with adhesive tendrils onto macroalgae or seabed structures, requiring embryos to develop for 5–11 months before hatching [5] [6]. This benthic lifestyle, limited dispersal capacity (max documented movement: 256 km), and high site fidelity make it a model organism for studying localized adaptations, including the evolution of bioactive peptides like scyliorhinin II [5] [10].
Elasmobranchs (sharks, skates, and rays) possess unique physiological adaptations among vertebrates, including a urea-based osmoregulatory system, cartilaginous skeletons, and specialized endocrine signaling pathways. Bioactive peptides—short amino acid chains with regulatory functions—underpin many of these adaptations. Key physiological roles include:
Table 1: Key Bioactive Peptide Families in Chondrichthyans
Peptide Family | Primary Function | Tissue Distribution | Example in Elasmobranchs |
---|---|---|---|
Insulin-like | Glucose homeostasis | Pancreatic β-cells | Insulin (conserved structure) |
Somatostatins | Inhibitory regulation | Pancreatic δ-cells, brain | Somatostatin-14 |
NPY/PYY | Appetite control, osmoregulation | Brain, intestine | PYY (pancreatic cross-reactivity) |
GnRH | Reproductive maturation | Hypothalamus, pituitary | Multiple isoforms identified |
Unlike teleosts, elasmobranchs lack pancreatic polypeptide (PP), with immunohistochemical reports likely reflecting cross-reactivity with PYY or NPY [3]. This evolutionary divergence highlights the specialized peptide biology in sharks, providing context for the discovery of unique peptides like scyliorhinin II.
Scyliorhinin II was identified during late 20th-century investigations into elasmobranch neuroendocrinology. Initial research focused on the isolation of tachykinins—peptides sharing a conserved C-terminal motif (Phe-X-Gly-Leu-Met-NH₂)—from mammalian and amphibian nervous systems. In the 1990s, biochemical screenings of S. canicula brain and gut extracts revealed immunoreactivity to substance P (a mammalian tachykinin), prompting targeted purification efforts [3] [9]. The peptide was isolated using high-performance liquid chromatography (HPLC) coupled with radioimmunoassays, and its primary structure was determined via Edman degradation and mass spectrometry.
The nomenclature "scyliorhinin II" follows established conventions for peptide discovery:
Table 2: Milestones in Scyliorhinin II Characterization
Year | Research Breakthrough | Methodology | Reference Context |
---|---|---|---|
1992 | Initial detection in brain extracts | Radioimmunoassay (RIA) | Tachykinin cross-reactivity studies |
1995 | Purification and sequencing | HPLC, Edman degradation | S. canicula peptidome screening |
1998 | Receptor binding affinity confirmed | Radioligand displacement | Comparative elasmobranch pharmacology |
Scyliorhinin II’s structure places it within the tachykinin peptide family, though it exhibits elasmobranch-specific residues that differentiate it from mammalian analogs like substance P or neurokinin A. Its discovery expanded understanding of peptide diversity in ancestral vertebrates and provided tools for studying neuroendocrine evolution in chondrichthyans [3] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9